molecular formula C16H16Cl2O6S B12684198 2,2'-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol CAS No. 93859-21-3

2,2'-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol

Cat. No.: B12684198
CAS No.: 93859-21-3
M. Wt: 407.3 g/mol
InChI Key: XNJRPAPQYLXGPR-UHFFFAOYSA-N
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Description

2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol is a chemical compound with the molecular formula C16H16Cl2O6S and a molecular weight of 407.26564 g/mol . This compound is characterized by the presence of sulfonyl, chloro, and phenylene groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol typically involves the reaction of 2-chloro-4-nitrophenol with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced to form the final compound .

Industrial Production Methods

Industrial production of 2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Sulphonylbis((2-chloro-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro groups can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Sulfonylbis(4-chlorophenol)): Similar structure but lacks the ethoxy groups.

    2,2’-(Sulfonylbis(4-bromophenol)): Bromine instead of chlorine atoms.

    2,2’-(Sulfonylbis(4-fluorophenol)): Fluorine instead of chlorine atoms.

Properties

CAS No.

93859-21-3

Molecular Formula

C16H16Cl2O6S

Molecular Weight

407.3 g/mol

IUPAC Name

2-[2-chloro-4-[3-chloro-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol

InChI

InChI=1S/C16H16Cl2O6S/c17-13-9-11(1-3-15(13)23-7-5-19)25(21,22)12-2-4-16(14(18)10-12)24-8-6-20/h1-4,9-10,19-20H,5-8H2

InChI Key

XNJRPAPQYLXGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)OCCO)Cl)Cl)OCCO

Origin of Product

United States

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